7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, including a pyrimidine ring, a furan ring, and a piperazine ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the pyrimidine and furan derivatives, followed by their coupling with the piperazine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the furan and purine rings can be reduced to alcohols.
Substitution: The hydrogen atoms in the pyrimidine and furan rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and molecules containing pyrimidine and furan rings. Examples include:
- 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
The uniqueness of 7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of multiple functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical transformations
Properties
IUPAC Name |
7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O4S/c1-15-14-16(2)26-22(25-15)37-13-5-7-32-18-19(29(3)24(35)28-20(18)33)27-23(32)31-10-8-30(9-11-31)21(34)17-6-4-12-36-17/h4,6,12,14H,5,7-11,13H2,1-3H3,(H,28,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSZJMMFXFIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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